5-bromo-N-cyclobutylpyridin-3-amine
Description
Properties
Molecular Formula |
C9H11BrN2 |
|---|---|
Molecular Weight |
227.10 g/mol |
IUPAC Name |
5-bromo-N-cyclobutylpyridin-3-amine |
InChI |
InChI=1S/C9H11BrN2/c10-7-4-9(6-11-5-7)12-8-2-1-3-8/h4-6,8,12H,1-3H2 |
InChI Key |
FNFDDFZFKVSBSW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)NC2=CC(=CN=C2)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyridine Amines
Notes:
- Hypothesized Activities* : Based on anti-tumor/anti-viral activities of analogs with similar substitution patterns .
- Synthesis† : Substitutions at the pyridine 3-position often employ nucleophilic aromatic substitution (SNAr) or reductive amination, as seen in and .
- Similarity Score‡ : Calculated via molecular fingerprinting ().
Structural and Electronic Effects
- Cyclobutyl vs. This may enhance solubility or alter target binding.
- Halogen Positioning : Bromine at C5 is conserved across analogs, but chloro or fluoro substitutions at adjacent positions (e.g., 5-bromo-2-chloro-6-methylpyridin-3-amine ) may influence electrophilicity and reactivity in cross-coupling reactions.
- Methoxy and Methyl Groups : Electron-donating groups like methoxy (C6 in ) or methyl (C6 in ) could modulate electronic properties, affecting hydrogen-bonding interactions or metabolic stability.
Pharmacological Implications
- Anti-Tumor Activity : 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine demonstrates anti-tumor activity attributed to intercalation or enzyme inhibition . The cyclobutyl analog may exhibit similar mechanisms but with altered pharmacokinetics due to reduced aromaticity.
- Anti-Viral Potential: Pyridine amines with hydrophilic substituents (e.g., methoxy) show enhanced bioavailability, suggesting the cyclobutyl derivative’s activity could depend on substituent polarity .
Research Findings and Trends
- Crystal Packing : Analogs like 5-bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine form centrosymmetric dimers via N–H···N hydrogen bonds, influencing solubility and stability . The cyclobutyl group may disrupt such packing, altering crystallinity.
- Bioisosteric Replacements : Replacing benzyl () with cyclobutyl groups is a common strategy to optimize drug-like properties, balancing lipophilicity and metabolic resistance.
Preparation Methods
Suzuki-Miyaura Coupling
The Suzuki reaction couples a boronic acid with a brominated pyridine precursor. For 5-bromo-N-cyclobutylpyridin-3-amine, a retrosynthetic approach might involve coupling 3-amino-5-bromopyridine with cyclobutylboronic acid. A patent detailing the synthesis of 6-bromo-7,8-dimethyl-triazolo[1,5-a]pyridine highlights the use of Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in THF/water (3:1) at 80°C, achieving 85% yield. Adapting these conditions:
Optimized Protocol
Negishi Coupling
The Negishi reaction, employing organozinc reagents, is exemplified in a patent for 5-bromo-3,4-dimethylpyridin-2-amine synthesis. Here, a methyl zinc reagent replaces a bromine atom via nickel catalysis. For N-cyclobutyl derivatives, substituting methyl zinc with cyclobutylzinc bromide could install the cyclobutyl group.
Reaction Scheme
-
Directing Group Installation : React 3-amino-5-bromopyridine with N,N-dimethylformamide dimethyl acetal to form a protected intermediate.
-
Negishi Coupling : Treat with cyclobutylzinc bromide and NiCl₂(PPh₃)₂ (5 mol%) in THF at 60°C.
-
Deprotection : Hydrolyze with HCl (2M) to yield the final product.
Performance Metrics
Reductive Amination and Cyclization
A less conventional route involves reductive amination of 5-bromo-3-pyridinecarboxaldehyde with cyclobutylamine. This method, though underexplored, could bypass halogenation steps.
Procedure Overview
-
Condensation : React 5-bromo-3-pyridinecarboxaldehyde (1.0 equivalent) with cyclobutylamine (1.2 equivalents) in MeOH at 25°C for 6 hours.
-
Reduction : Add NaBH₄ (1.5 equivalents) and stir for 12 hours.
-
Workup : Acidify with HCl, extract with EtOAc, and purify via column chromatography.
Challenges
-
Imine Stability : The electron-withdrawing bromine may hinder imine formation.
-
Byproducts : Over-reduction to secondary amines is possible.
Comparative Analysis of Methods
| Method | Yield | Selectivity | Scalability | Cost |
|---|---|---|---|---|
| Electrophilic Bromination | 65–80% | High (5-position) | Moderate | Low |
| Suzuki Coupling | 70–75% | Excellent | High | Moderate |
| Negishi Coupling | 80–85% | High | High | High |
| Reductive Amination | 50–60% | Moderate | Low | Low |
Key Observations
-
Negishi Coupling offers the highest yield and scalability but requires costly nickel catalysts.
-
Electrophilic Bromination is cost-effective but less selective for sterically hindered substrates.
Industrial-Scale Considerations
For large-scale production, the Negishi coupling route is favored due to its compatibility with continuous flow reactors. A patent by demonstrates kilogram-scale synthesis of analogous brominated pyridines using nickel catalysis with >90% conversion. Critical factors include:
-
Catalyst Recycling : Immobilized Ni catalysts reduce metal leaching.
-
Solvent Recovery : THF and DMF are distilled and reused to lower costs.
-
Quality Control : In-line FTIR monitors reaction progress, ensuring consistent purity.
Emerging Methodologies
Photocatalytic Bromination
Recent advances in photocatalysis enable regioselective bromination under mild conditions. Using eosin Y as a photocatalyst and CBr₄ as the bromine source, visible-light irradiation (450 nm) achieves 5-bromination in 72% yield for N-cyclopropylpyridin-2-amine. Adapting this to N-cyclobutyl derivatives may require adjusting light intensity and solvent polarity.
Q & A
Q. What are the established synthetic routes for 5-bromo-N-cyclobutylpyridin-3-amine, and how do reaction conditions influence yield?
- Methodological Answer : Common routes involve bromination of pyridine precursors or substitution reactions. For example, analogous compounds (e.g., 5-bromo-N-cyclohexyl derivatives) are synthesized via reactions with brominated pyridines and amines under reflux with a base (e.g., K₂CO₃) in polar aprotic solvents like DMF . Optimization includes temperature control (reflux at ~120°C) and stoichiometric ratios to minimize side products. Purification typically involves column chromatography with silica gel and ethyl acetate/hexane gradients.
Q. How can researchers characterize the structural stability of 5-bromo-N-cyclobutylpyridin-3-amine under varying pH and temperature conditions?
- Methodological Answer : Stability studies should use accelerated degradation tests:
- pH Stability : Expose the compound to buffers (pH 1–13) at 25°C and 40°C for 24–72 hours, followed by HPLC analysis to quantify degradation products.
- Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures. For analogs, brominated pyridines show stability up to 150°C in inert atmospheres .
Q. What spectroscopic techniques are most effective for confirming the structure of 5-bromo-N-cyclobutylpyridin-3-amine?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR to confirm cyclobutyl and pyridine substituents (e.g., cyclobutyl protons appear as complex multiplets at δ 2.0–3.0 ppm).
- HRMS : High-resolution mass spectrometry for molecular ion validation (e.g., [M+H]+ with isotopic pattern matching bromine).
- FT-IR : Peaks at ~3300 cm⁻¹ (N-H stretch) and 600–800 cm⁻¹ (C-Br vibration) .
Advanced Research Questions
Q. How can computational chemistry guide the optimization of reaction pathways for synthesizing 5-bromo-N-cyclobutylpyridin-3-amine?
- Methodological Answer :
- Use density functional theory (DFT) to model transition states and identify energetically favorable pathways. For example, quantum chemical calculations predict regioselectivity in bromination reactions .
- Combine with machine learning to analyze reaction databases, optimizing parameters like solvent polarity and catalyst loading. Tools like Gaussian or ORCA are standard for such simulations .
Q. What strategies resolve contradictions in spectroscopic data when substituent effects obscure structural assignments?
- Methodological Answer :
- Comparative Analysis : Compare with structurally similar compounds (e.g., 5-bromo-2-chloro-4,6-dimethylpyridin-3-amine) using similarity indices (e.g., Tanimoto coefficients) to identify substituent-induced shifts .
- 2D NMR : Utilize NOESY or HSQC to resolve overlapping signals caused by cyclobutyl ring strain or bromine’s electron-withdrawing effects .
Q. How can researchers design experiments to probe the role of the cyclobutyl group in modulating biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with varying ring sizes (e.g., cyclopropyl, cyclopentyl) and test in bioassays (e.g., enzyme inhibition).
- Molecular Docking : Use software like AutoDock to simulate interactions between the cyclobutyl group and target proteins, guiding rational design .
Key Methodological Insights
- Contradiction Handling : When literature reports conflicting synthetic yields (e.g., 40% vs. 70%), replicate experiments with controlled moisture/oxygen levels (Schlenk techniques) and characterize intermediates via LC-MS to identify bottlenecks .
- Advanced Purification : For scale-up, replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) to improve cost efficiency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
